molecular formula C16H15N3O2 B5453462 N-1H-benzimidazol-2-yl-N-(4-methoxyphenyl)acetamide

N-1H-benzimidazol-2-yl-N-(4-methoxyphenyl)acetamide

Cat. No.: B5453462
M. Wt: 281.31 g/mol
InChI Key: OXXHSRLOJJBGCQ-UHFFFAOYSA-N
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Description

“N-1H-benzimidazol-2-yl-N-(4-methoxyphenyl)acetamide” is a chemical compound with the linear formula C15H13N3O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound is a derivative of benzimidazole, a class of heterocyclic aromatic compounds that share a fundamental structural characteristic of a six-membered benzene ring fused to a five-membered imidazole ring .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its linear formula C15H13N3O2 . Unfortunately, detailed NMR spectroscopy data or other structural analysis for this specific compound is not available in the current literature.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, benzimidazole derivatives have been found to react with various free radicals .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the available literature. Its molecular weight is 267.29 .

Safety and Hazards

The safety and hazards associated with “N-1H-benzimidazol-2-yl-N-(4-methoxyphenyl)acetamide” are not detailed in the available literature. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Future Directions

The future directions for research on “N-1H-benzimidazol-2-yl-N-(4-methoxyphenyl)acetamide” and similar compounds could include further exploration of their synthesis, structural analysis, and potential biological activities. Given the broad-spectrum pharmacological properties of benzimidazole derivatives , these compounds may have potential applications in various therapeutic areas.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11(20)19(12-7-9-13(21-2)10-8-12)16-17-14-5-3-4-6-15(14)18-16/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXHSRLOJJBGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)OC)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196336
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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